3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one
Overview
Description
3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features bromine atoms at the 6 and 8 positions, an amino group at the 3 position, and a methyl group at the 2 position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes:
Amination: The amino group at the 3 position can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Methylation: The methyl group at the 2 position can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into different reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinones with various functional groups.
Scientific Research Applications
3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the amino group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-amino-2-methylquinazolin-4(3H)-one: Lacks bromine atoms, which may affect its biological activity.
6,8-dibromoquinazolin-4(3H)-one: Lacks the amino and methyl groups, potentially altering its chemical reactivity.
2-methylquinazolin-4(3H)-one: Lacks both bromine and amino groups, making it less versatile in chemical reactions.
Uniqueness
3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one is unique due to the presence of both bromine atoms and the amino group, which can significantly influence its chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-amino-6,8-dibromo-2-methylquinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N3O/c1-4-13-8-6(9(15)14(4)12)2-5(10)3-7(8)11/h2-3H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTFEUZQHUMEIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541819 | |
Record name | 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89258-53-7 | |
Record name | 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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